2-[cyclopentyl(methyl)amino]acetic acid hydrochloride
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Overview
Description
2-[cyclopentyl(methyl)amino]acetic acid hydrochloride is a chemical compound with intriguing properties and applications. It is often used in various scientific research fields due to its unique structure and reactivity. This compound is known for its stability and solubility in water, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride typically involves the reaction of cyclopentylamine with methyl bromoacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Cyclopentylamine: Reacted with methyl bromoacetate in the presence of a base such as sodium hydroxide.
Hydrolysis: The intermediate ester is hydrolyzed using an acid or base to yield the free acid.
Formation of Hydrochloride Salt: The free acid is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Used for the initial synthesis and hydrolysis steps.
Purification: Involves recrystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: Ensures the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[cyclopentyl(methyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Yields ketones or carboxylic acids.
Reduction: Produces amines or alcohols.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
2-[cyclopentyl(methyl)amino]acetic acid hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A precursor in the synthesis of 2-[cyclopentyl(methyl)amino]acetic acid hydrochloride.
Methyl bromoacetate: Another precursor used in the synthesis.
N-cyclopentylglycine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2768326-43-6 |
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Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-[cyclopentyl(methyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(6-8(10)11)7-4-2-3-5-7;/h7H,2-6H2,1H3,(H,10,11);1H |
InChI Key |
VJNGUMSBQAVKOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1CCCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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